molecular formula C23H18FN5O4 B2375304 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796920-47-2

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2375304
CAS RN: 1796920-47-2
M. Wt: 447.426
InChI Key: NMJRGNIBOOEVDL-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H18FN5O4 and its molecular weight is 447.426. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonists for Tumor Targeting

A study developed novel radioiodinated 1,4-benzodiazepines, which included a derivative similar to the compound . These compounds were characterized as high affinity selective antagonists at cholecystokinin types 1 and 2 receptors, showing potential for tumor targeting in vitro. The study highlighted the potential of these compounds for labeling CCK(1) receptors, suggesting applications in diagnosing and treating tumors (Akgün et al., 2009).

Gamma-Secretase Inhibition for Alzheimer's Disease

Another research focused on benzodiazepine-containing gamma-secretase inhibitors, relevant for Alzheimer's disease treatment. A specific compound synthesized in this study demonstrated significant in vitro potency, suggesting potential therapeutic applications in neurodegenerative diseases (Churcher et al., 2003).

Novel Synthesis Techniques

Research on N-1 arylation of uracil derivatives, involving compounds structurally related to the compound of interest, was conducted. This study's focus on novel synthetic methods indicates a broader applicability in chemical synthesis and pharmaceutical development (Gondela & Walczak, 2006).

Antimicrobial Activity

A study on substituted benzoxazaphosphorin 2-yl ureas, which are structurally related to the compound, showed good antimicrobial activity. This suggests potential for the development of new antimicrobial agents (Haranath et al., 2007).

properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-15-11-12-17(24)19(13-15)29(32)33/h2-13,21H,1H3,(H2,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJRGNIBOOEVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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